

# Application Notes & Protocols: 15-cis-Phytofluene in Skin Photoprotection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 15-cis-Phytofluene

Cat. No.: B030312

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

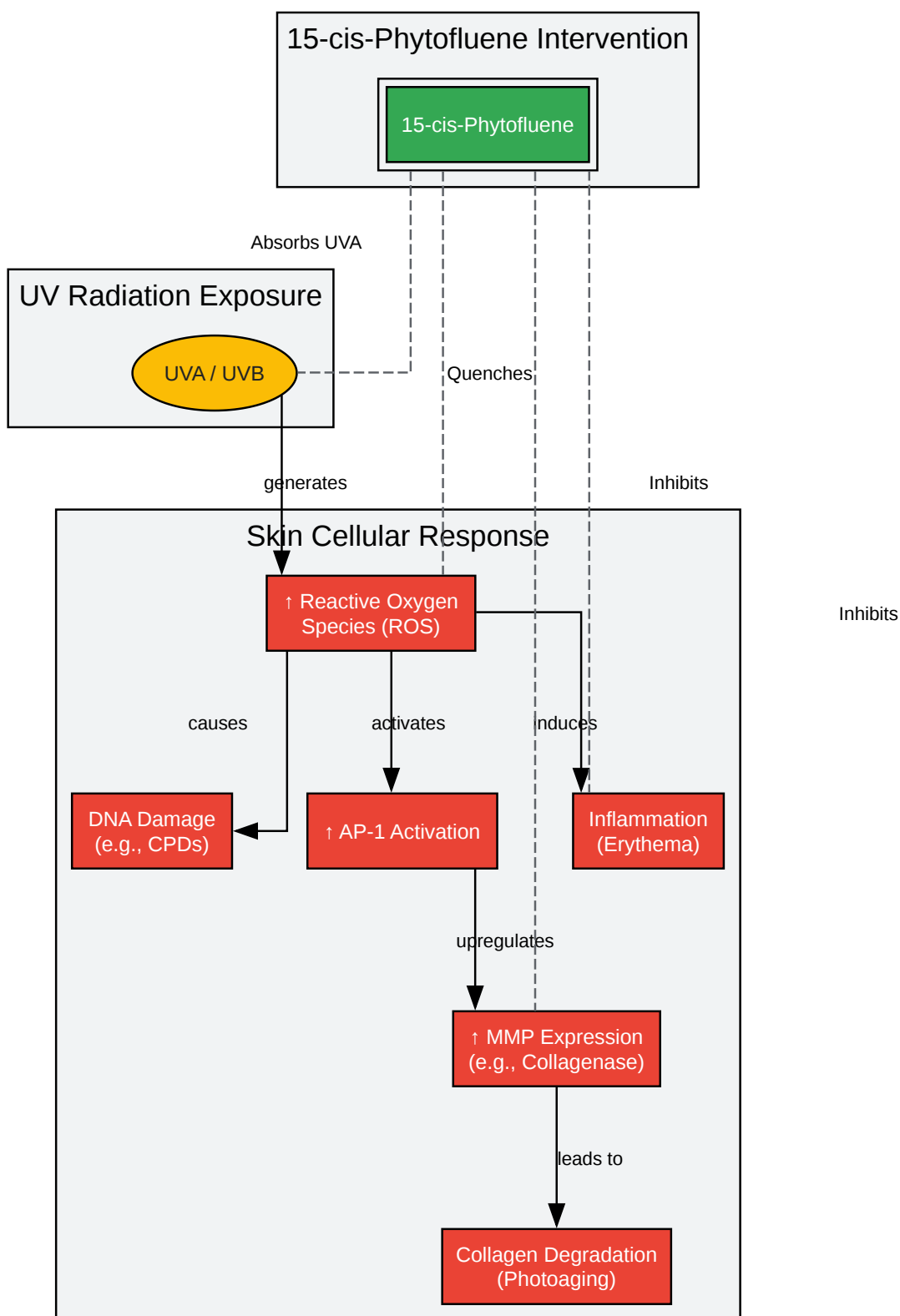
**15-cis-Phytofluene** is a colorless carotenoid naturally found in various fruits and vegetables, most notably tomatoes.[1][2] As a precursor in the biosynthetic pathway of other carotenoids, it possesses a unique chromophore structure that allows it to absorb light in the ultraviolet (UVA) range, unlike colored carotenoids which absorb in the visible spectrum.[3][4][5] This property, combined with its potent antioxidant and anti-inflammatory activities, makes **15-cis-Phytofluene** a compound of significant interest for skin photoprotection.[6][7][8] It is readily bioavailable and has been shown to accumulate in the skin, where it can offer protection against UV-induced damage from within.[6][9][10] These application notes provide a summary of the mechanisms, quantitative data, and experimental protocols relevant to the study of **15-cis-Phytofluene** for skin photoprotection.

## Mechanisms of Action

**15-cis-Phytofluene** exerts its photoprotective effects through a multi-faceted approach, targeting key pathways involved in UV-induced skin damage.

- **Direct UV Absorption:** Phytofluene absorbs light maximally in the UVA range ( $\lambda_{\text{max}}$  ~348nm and 366nm).[4] Its precursor, phytoene, which is often present alongside it in natural extracts, absorbs in the UVB range ( $\lambda_{\text{max}}$  ~287nm).[4][11] This allows for broad-spectrum UV absorption, providing a first line of defense against photodamage.[9]

- **Antioxidant Activity:** UV radiation generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, which damages cellular components like DNA, proteins, and lipids.<sup>[12]</sup> Phytofluene is an effective antioxidant that can neutralize these free radicals, thereby mitigating oxidative damage.<sup>[1][6][13]</sup>
- **Anti-inflammatory Effects:** UV exposure triggers an inflammatory cascade in the skin, resulting in erythema (redness) and other inflammatory responses. Phytofluene has demonstrated anti-inflammatory properties that can help calm the skin and reduce the appearance of inflammation following UV exposure.<sup>[2][6][8]</sup>
- **DNA and Collagen Protection:** Phytofluene helps protect cellular DNA from UV and free radical damage.<sup>[6]</sup> Furthermore, it can inhibit the activity of Matrix Metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade collagen and are upregulated by UV exposure.<sup>[3][6][14]</sup> By preventing collagen degradation, phytofluene helps to maintain the structural integrity of the skin and prevent photoaging.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Signaling pathway of UV damage and **15-cis-Phytofluene**'s intervention points.

# Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on phytofluene and phytoene-rich extracts.

Table 1: In Vivo (Human Clinical) Studies

Parameter	Treatment	Duration	Result	Reference
Minimal Erythema Dose (MED)	Oral supplement with 5 mg/day of phytoene & phytofluene	12 weeks	20% increase in MED	<a href="#">[9]</a>
Skin Lightening	Oral supplement with 5 mg/day of phytoene & phytofluene	12 weeks	Lightening effect observed in up to 82% of volunteers	<a href="#">[3]</a>
UVA Protection (MPPD <sup>1</sup> )	Oral mixed carotenoid supplement	12 weeks	Significant increase in UVA-induced MPPD	<a href="#">[15]</a>

<sup>1</sup>Minimal Persistent Pigmentation Dose

Table 2: In Vitro & Ex Vivo Studies

Study Type	Model	Treatment Concentration	Endpoint	Result	Reference
In Vitro	Cancer Cell Line	10 µmol/L Phytofluene	Cell Growth Inhibition	Cell density reduced to 22.6% of control	[11]
In Vitro	Neutrophils	Golden Tomato Extract (high in phytofluene)	MMP-9 Inhibition	Synergistic inhibition of MMP-9 activity	[14]
Topical	Human Volunteers	Tomato fruit extract in squalane (~0.75 mg/mL phytoene/phytofluene)	Safety Assessment	No adverse skin reactions observed in HRIPT <sup>1</sup>	[8]
Ex Vivo	Human Skin	UV Exposure (2 hours)	Antioxidant Capacity	~30% decrease in intrinsic antioxidant capacity	[16]

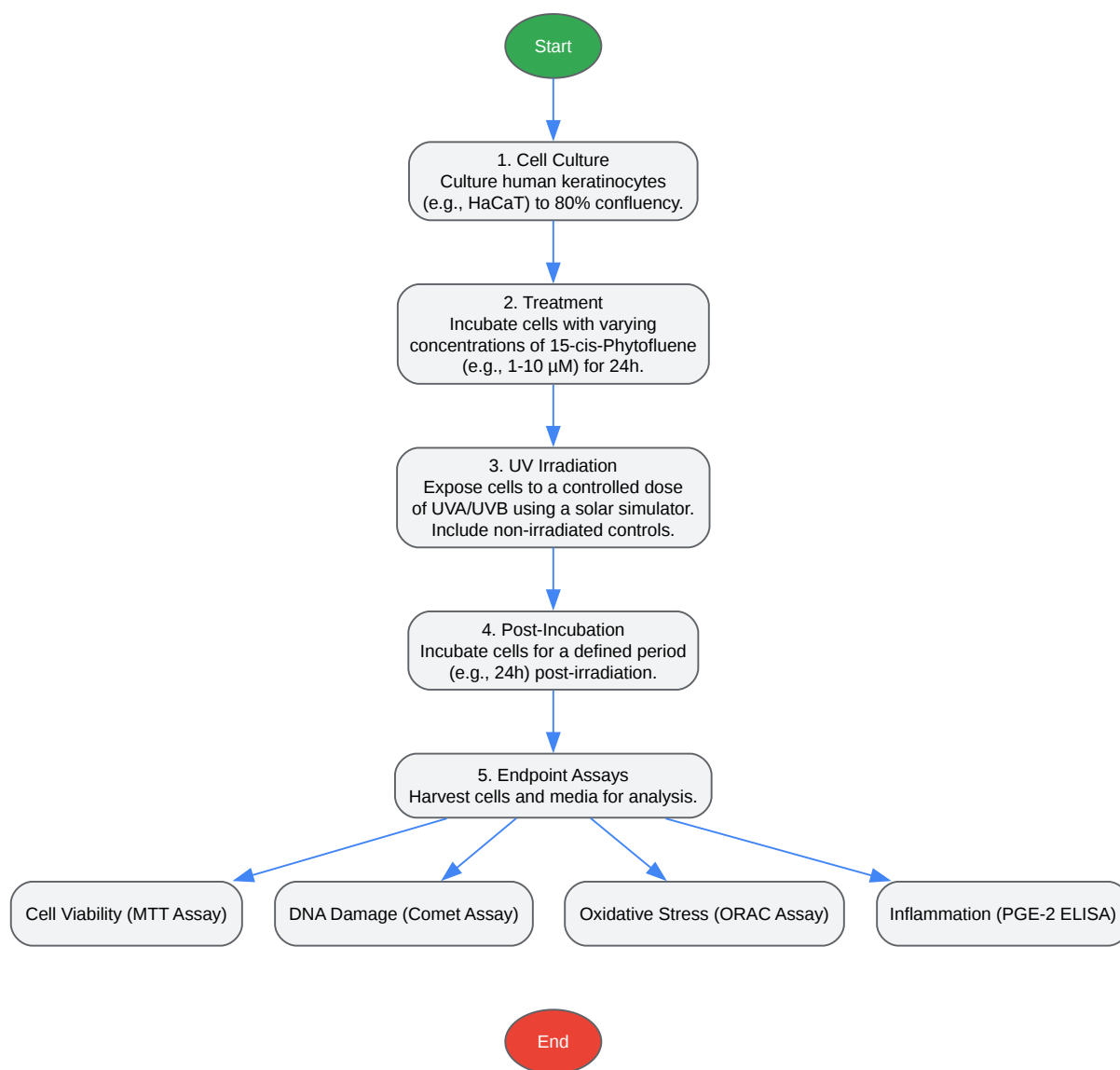
<sup>1</sup>Human Repeat Insult Patch Test

## Experimental Protocols

Detailed protocols are provided for assessing the photoprotective effects of **15-cis-Phytofluene** across different experimental models.

### Protocol 1: In Vitro Assessment of Photoprotective Efficacy in Human Keratinocytes

This protocol outlines a method to evaluate the ability of **15-cis-Phytofluene** to protect human skin cells from UV-induced damage.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro evaluation of **15-cis-Phytofluene**'s photoprotective effects.

Methodology:

- Cell Culture:
  - Culture human keratinocytes (e.g., HaCaT cell line) or primary human epidermal keratinocytes in appropriate media until they reach approximately 80% confluency.[17]
- Treatment:
  - Prepare stock solutions of **15-cis-Phytofluene** in a suitable solvent (e.g., THF or DMSO).
  - Treat cells with fresh media containing various non-cytotoxic concentrations of **15-cis-Phytofluene** (e.g., 1, 5, 10  $\mu$ M) and a vehicle control for 24 hours.
- UVB/UVA Irradiation:
  - Wash cells with phosphate-buffered saline (PBS).
  - Irradiate the cells with a single dose of UV radiation from a solar simulator, leaving a thin layer of PBS to prevent drying.[18] The dose should be sufficient to induce measurable damage but not cause excessive cell death (e.g., 50-100 mJ/cm<sup>2</sup> UVB).
  - Include non-irradiated (sham) controls and irradiated vehicle controls.
- Post-Irradiation Incubation:
  - Replace PBS with fresh culture media (with or without the test compound) and incubate for a period relevant to the chosen endpoint (e.g., 6-24 hours).
- Endpoint Analysis:
  - Cell Viability: Assess cell viability using the MTT assay to determine the cytoprotective effect.

- DNA Damage: Quantify DNA strand breaks using the Comet assay.[\[19\]](#) Alternatively, use ELISA or immunofluorescence to measure the formation of cyclobutane pyrimidine dimers (CPDs).[\[20\]](#)[\[21\]](#)
- Antioxidant Capacity: Measure the total antioxidant capacity of cell lysates using an assay like the Oxygen Radical Absorbance Capacity (ORAC) assay.[\[16\]](#)[\[22\]](#)
- Inflammatory Markers: Quantify the release of inflammatory mediators like Prostaglandin E2 (PGE-2) into the culture medium using an ELISA kit.[\[18\]](#)

## Protocol 2: Ex Vivo Assessment of Antioxidant Capacity on Human Skin Explants

This protocol uses the tape stripping method on skin to evaluate the effect of topically applied **15-cis-Phytofluene** on the antioxidant capacity of the stratum corneum.[\[16\]](#)

### Methodology:

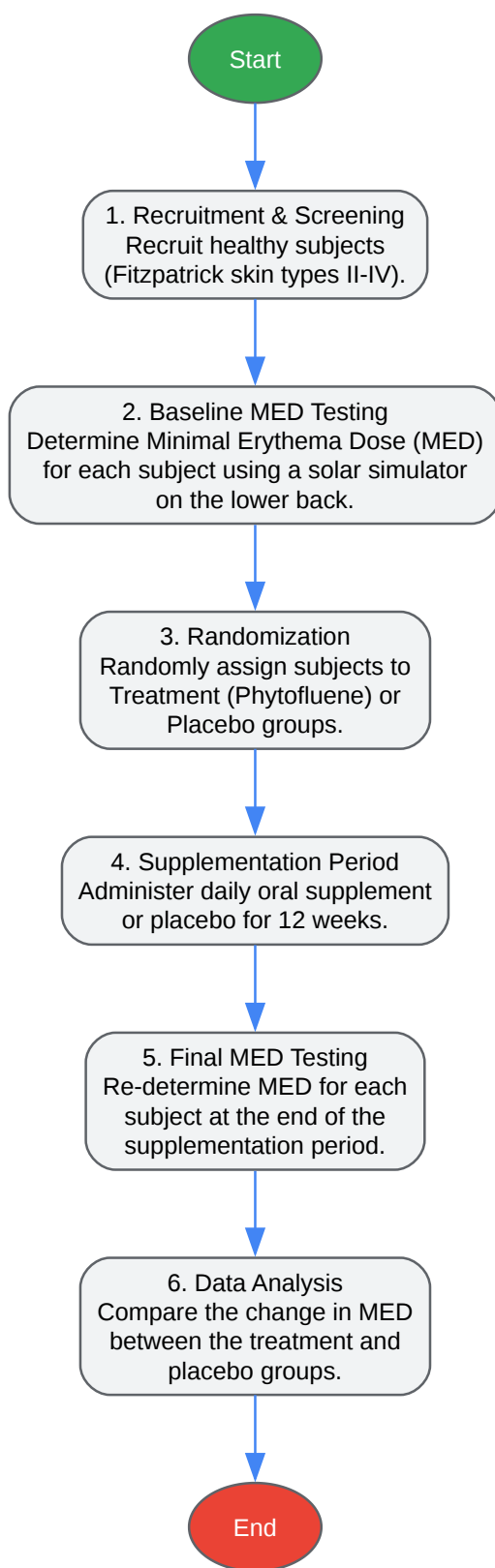
- Subject Preparation:
  - Acclimatize healthy volunteers in a controlled environment.
  - Define test areas on the volar forearm.
- Baseline Measurement:
  - Perform tape stripping on an untreated area to determine the baseline intrinsic Antioxidant Capacity (iAOC).
  - Apply a standardized adhesive tape disc to the skin and remove it with a swift, constant motion. Repeat 10-15 times on the same spot.
  - Pool the tapes for each site.
- Topical Application:
  - Apply a formulation containing **15-cis-Phytofluene** and a placebo formulation to separate, defined test areas.



- Allow the formulation to penetrate for a set time (e.g., 60 minutes).
- UV Exposure (Optional):
  - Expose a treated site and a placebo site to a sub-erythral dose of UV radiation to induce oxidative stress.
- Post-Treatment Measurement:
  - Perform tape stripping on all treated and control sites.
- Antioxidant Analysis (ORAC Assay):
  - Extract antioxidants from the pooled tapes using a suitable buffer.
  - Measure the antioxidant capacity of the extracts using the ORAC assay, which quantifies the inhibition of a fluorescent probe's decay by antioxidant action.[\[16\]](#)
  - Express results in Trolox Equivalents (TE).[\[16\]](#)

## Protocol 3: In Vivo (Human) Evaluation of Photoprotection via MED Assessment

This protocol describes a double-blind, placebo-controlled clinical trial to assess the systemic photoprotective effect of oral **15-cis-Phytofluene** supplementation.[\[4\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo clinical trial to assess photoprotection via MED.

## Methodology:

- Study Design:
  - A randomized, double-blind, placebo-controlled design is the gold standard.
  - Recruit a statistically significant number of healthy volunteers, typically with Fitzpatrick skin types II to IV.[\[15\]](#)
- Baseline MED Determination:
  - Before starting supplementation, determine the Minimal Erythema Dose (MED) for each participant.[\[23\]](#)
  - Expose small, defined areas of the skin (e.g., on the lower back) to a series of increasing doses of UVB radiation from a calibrated solar simulator.
  - The MED is defined as the lowest UV dose that produces a clearly demarcated erythema (redness) 24 hours after exposure.[\[23\]](#)
- Intervention:
  - Subjects are randomized to receive either a daily oral dose of **15-cis-Phytofluene** (e.g., in a tomato powder extract) or a matched placebo for a specified period, typically 8-12 weeks.[\[9\]](#)[\[15\]](#)
- Final MED Determination:
  - At the end of the intervention period, the MED is re-determined on a previously unexposed area of skin adjacent to the baseline test sites.
- Outcome Measurement:
  - The primary outcome is the percentage change in MED from baseline to the end of the study. An increase in MED in the treatment group compared to the placebo group indicates a protective effect.[\[4\]](#)

- Secondary outcomes can include measuring skin carotenoid levels and assessing changes in skin color or pigmentation using colorimetry.[15]

## Applications and Future Directions

The unique properties of **15-cis-Phytofluene** support its application in several areas:

- Nutricosmetics: As an oral supplement ("beauty from within"), it can provide systemic, baseline protection against daily UV exposure.[3][6]
- Cosmetics: Incorporated into topical formulations, it can offer direct antioxidant and anti-inflammatory benefits, potentially stabilizing other UV filters like avobenzone.[24]
- Dermatology: It may serve as an adjunct to traditional sunscreens, providing an additional layer of biological protection against photoaging and photocarcinogenesis.

While promising, much of the research has been conducted on phytofluene in combination with phytoene and other carotenoids in extracts.[1][7] Future studies should focus on the specific effects of isolated **15-cis-Phytofluene** in robust, large-scale clinical trials to fully elucidate its efficacy and optimal dosage for skin photoprotection.[1][7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caringsunshine.com [caringsunshine.com]
- 2. alastin.com [alastin.com]
- 3. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and Phytofluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Carotenoid skin kinetics and stress reduction use IBR-Phyto(flu)ene [cosmeticsbusiness.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Preliminary Data on the Safety of Phytoene- and Phytofluene-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Skin Protection by Carotenoid Pigments [mdpi.com]
- 14. WO2021070184A1 - Compositions and methods for inhibiting collagen loss - Google Patents [patents.google.com]
- 15. Orally administered mixed carotenoids protect human skin against ultraviolet A-induced skin pigmentation: A double-blind, placebo-controlled, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Oxidative State of the Skin by Combining Classical Tape Stripping with ORAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoprotective Activity Assay Toward Ultraviolet B in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AN IN VITRO METHOD TO EVALUATE THE ANTIOXIDANT EFFICACY OF TOPICAL FORMULATIONS. • Mattek - Part of Sartorius [mattek.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Immunochemical detection of UV-induced DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunochemical detection of UV-induced DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dermnetnz.org [dermnetnz.org]
- 24. Phytoene and Phytofluene the COLORLESS CAROTENOIDS – Anti Aging and Photo Protection – a New Way of Stabilizing Sunscreens | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [Application Notes & Protocols: 15-cis-Phytofluene in Skin Photoprotection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030312#application-of-15-cis-phytofluene-in-skin-photoprotection-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)